Product packaging for 1-Tert-butyl-3-fluorobenzene(Cat. No.:CAS No. 701-26-8)

1-Tert-butyl-3-fluorobenzene

Cat. No.: B8675758
CAS No.: 701-26-8
M. Wt: 152.21 g/mol
InChI Key: SEYVXKNLOLHDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl)-3-fluorobenzene, with the CAS number 701-26-8 , is an organic compound with the molecular formula C10H13F and a molecular weight of 152.21 g/mol . Its structure features a fluorine atom and a bulky tert-butyl group attached to a benzene ring, a combination that presents interesting steric and electronic properties for chemical research . This compound serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of the fluorine atom can be utilized in further chemical transformations, for instance, in nucleophilic aromatic substitution reactions where the fluorine can be displaced by other nucleophiles, such as amines . Simultaneously, the tert-butyl group is a prominent structural motif used to modulate the properties of molecules, offering significant steric hindrance and influencing electron density through its inductive effect . Intriguingly, studies on similar systems have shown that tert-butyl groups can sometimes defy steric expectations and attach to ortho positions on fluorobenzene rings, highlighting the complexity of factors like resonance and inductive effects in directing substitution patterns . This makes 1-Tert-butyl-3-fluorobenzene a compound of interest for investigating fundamental reaction mechanisms in electrophilic aromatic substitution. As a reagent, it is intended for use in developing more complex molecules, including potential pharmaceuticals and materials. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13F B8675758 1-Tert-butyl-3-fluorobenzene CAS No. 701-26-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

701-26-8

Molecular Formula

C10H13F

Molecular Weight

152.21 g/mol

IUPAC Name

1-tert-butyl-3-fluorobenzene

InChI

InChI=1S/C10H13F/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3

InChI Key

SEYVXKNLOLHDRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)F

Origin of Product

United States

Mechanistic Investigations of Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution Patterns and Directing Effects

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The tert-butyl group is an activating, ortho-, para-directing group, while fluorine is a deactivating, ortho-, para-directing group. wikipedia.org In 1-tert-butyl-3-fluorobenzene, the directing effects of both substituents must be considered. The fluorine atom at position 3 directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para). The tert-butyl group at position 1 directs to positions 2 (ortho), 6 (ortho), and 4 (para). Therefore, positions 2, 4, and 6 are all activated towards electrophilic attack.

The fluorine atom exhibits a dual electronic effect. Due to its high electronegativity, it withdraws electron density from the benzene ring through the sigma bond (a -I or inductive effect), which deactivates the ring towards electrophilic attack compared to benzene. researchgate.net However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated to the pi system of the benzene ring (a +M or mesomeric/resonance effect). wikipedia.org This resonance effect increases the electron density at the ortho and para positions, making them more nucleophilic than the meta positions. organicchemistrytutor.com While the inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions. In the case of fluorobenzene (B45895), the +M effect can sometimes counteract the -I effect, particularly at the para position, leading to reactivity that can be comparable to benzene itself for certain reactions. wikipedia.org

The tert-butyl group influences the reactivity of the benzene ring through both steric and electronic effects. Electronically, it is an electron-donating group through induction (+I effect). stackexchange.com The sp³ hybridized carbon of the tert-butyl group donates electron density to the more electronegative sp² hybridized carbon of the aromatic ring, thereby activating the ring for electrophilic substitution. stackexchange.com This electron donation stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the positive charge is located at the ortho or para positions. youtube.com

Sterically, the tert-butyl group is very bulky, which significantly hinders attack at the adjacent ortho positions (positions 2 and 6). wikipedia.org This steric hindrance often leads to a strong preference for substitution at the less hindered para position (position 4). For example, the nitration of t-butylbenzene yields a significantly higher proportion of the para isomer compared to the ortho isomer. stackexchange.com

Table 1: Regioselectivity in the Nitration of Toluene vs. T-butylbenzene

Aromatic Compound Ortho Product (%) Meta Product (%) Para Product (%)
Toluene 58 5 37
T-butylbenzene 12 8.5 79.5

This table illustrates the steric effect of the tert-butyl group, which leads to a strong preference for para substitution compared to the smaller methyl group in toluene. wikipedia.orgstackexchange.com

While the general rules of directing effects provide a good prediction of the major products, deviations can occur. Steric hindrance is not always the sole determining factor for regioselectivity. researchgate.net In some reactions involving substituted fluorobenzenes, products resulting from attack at a sterically hindered ortho position have been observed. researchgate.net This suggests that other factors, such as resonance and inductive effects, can sometimes override steric considerations. researchgate.net The formation of unexpected isomers can also be influenced by the specific reaction conditions and the nature of the electrophile. rsc.org

The distribution of products in an electrophilic aromatic substitution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic control favors the product that is formed the fastest, meaning the reaction pathway with the lowest activation energy is preferred. This is often the case at lower temperatures. fiveable.mejackwestin.com

Thermodynamic control favors the most stable product. This requires the reaction to be reversible or for an equilibration mechanism to exist, allowing the products to interconvert. Higher temperatures often promote thermodynamic control. wikipedia.orgstackexchange.com

In the case of this compound, substitution at the less sterically hindered positions (e.g., position 4) is generally kinetically favored. However, if the various isomeric products can interconvert under the reaction conditions, the most thermodynamically stable isomer will predominate. The relative stability of the different product isomers will determine the final product ratio under thermodynamic control.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This type of reaction is generally difficult on electron-rich benzene rings. However, it is facilitated by the presence of strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.comyoutube.com

In this compound, the fluorine atom can potentially act as a leaving group. Fluorine is generally a poor leaving group in SN1 and SN2 reactions, but in SNAr, the rate-determining step is often the initial attack of the nucleophile on the ring. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex, which is stabilized by electron-withdrawing groups. masterorganicchemistry.com While the tert-butyl group is electron-donating, the electronegative fluorine atom does make the ring more susceptible to nucleophilic attack compared to benzene. However, for efficient SNAr to occur, stronger electron-withdrawing groups (like a nitro group) are typically required. masterorganicchemistry.com The reaction of fluorobenzene with certain nucleophiles is possible, though it may require specific catalysts or harsh conditions. science.gov

Oxidation and Reduction Pathways of Alkyl Arene Moieties

The tert-butyl group attached to the fluorobenzene ring is generally resistant to oxidation and reduction under typical conditions due to the absence of benzylic hydrogens and the strength of the C-H bonds. chemrxiv.org The high bond dissociation energy of the primary C-H bonds in the tert-butyl group makes them difficult to break. chemrxiv.org

However, under specific and often harsh conditions, the tert-butyl group can undergo oxidation. For example, certain powerful oxidizing agents or catalytic systems can achieve the hydroxylation of primary C-H bonds in a tert-butyl group. chemrxiv.org The electronic properties of the aromatic ring can influence the reactivity of the alkyl side chain. The presence of the electron-withdrawing fluorine atom may have a minor electronic effect on the tert-butyl group. Furthermore, electrochemical methods can be used to study the redox properties of molecules containing tert-butyl groups, where the group can influence the oxidation and reduction potentials of the aromatic system. nih.gov Reduction of the tert-butyl group itself is not a common transformation. The aromatic ring can be reduced under certain conditions (e.g., Birch reduction), but this would affect the entire pi system rather than just the alkyl substituent.

Metal-Catalyzed Coupling and Functionalization Reactions

Metal-catalyzed reactions, particularly those involving palladium and nickel, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination. For C-H functionalization, the key step involves the cleavage of a C-H bond, often facilitated by the metal center.

In the context of this compound, palladium and nickel catalysts would be anticipated to facilitate C-H functionalization or act as catalysts in cross-coupling reactions if a halide were present on the ring. The fluorine substituent can influence the reactivity of adjacent C-H bonds. Research on other fluorinated aromatics has shown that C-H bonds ortho to a fluorine atom can be selectively activated in palladium-catalyzed processes. For this compound, this would suggest potential activation at the C2 or C4 positions.

However, the large tert-butyl group at the C1 position would likely exert a strong steric influence. It would significantly hinder access to the C2 position for a bulky metal catalyst complex. Therefore, it is plausible that C-H activation, if it were to occur, would be favored at the C4 or C6 positions, which are less sterically encumbered relative to the C2 position. Nickel catalysts, often utilized for their different reactivity profiles compared to palladium, could potentially offer alternative pathways or selectivities, but specific data for this substrate is not available.

As a substrate in organometallic chemistry, this compound presents a unique combination of electronic and steric properties. The fluorinated aromatic ring is relatively electron-poor, which can affect the kinetics of oxidative addition to a low-valent metal center. The C-F bond itself is generally robust and less prone to activation than C-Br or C-I bonds, although C-F activation is achievable with highly reactive nickel or palladium catalytic systems.

The primary role of this substrate would likely be in C-H functionalization reactions. The directing effects of the substituents would be critical. The fluorine atom could act as a weak directing group, while the steric bulk of the tert-butyl group would be a major determinant of regioselectivity. The molecule could coordinate to a metal center through its π-system, but the presence of the bulky tert-butyl group might distort this interaction. Without specific experimental studies, predictions regarding its precise role and the structures of any resulting organometallic intermediates remain speculative.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For 1-tert-butyl-3-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

The ¹H NMR spectrum of this compound is expected to show signals in two distinct regions: the aliphatic region for the tert-butyl protons and the aromatic region for the benzene (B151609) ring protons.

The nine protons of the tert-butyl group are chemically equivalent and shielded. They are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift is predicted to be around δ 1.3 ppm .

The aromatic region will be more complex due to the presence of four non-equivalent protons on the disubstituted ring. The electron-donating tert-butyl group and the electronegative fluorine atom influence the chemical shifts of these protons relative to benzene (δ 7.27 ppm). jove.com The fluorine atom will also cause splitting through ¹H-¹⁹F coupling.

H-2 : This proton is ortho to the fluorine and ortho to the tert-butyl group. It is expected to be a doublet of doublets of doublets (ddd) due to coupling with H-4, H-6, and the fluorine atom.

H-4 : This proton is meta to the fluorine and ortho to the tert-butyl group. Its signal is anticipated to be a triplet of doublets (td) or a complex multiplet.

H-5 : Located para to the tert-butyl group and meta to the fluorine, this proton will likely appear as a triplet or doublet of doublets.

H-6 : This proton is ortho to the fluorine and meta to the tert-butyl group. It is expected to appear as a doublet of doublets of doublets (ddd).

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)
-C(CH₃)₃ (9H)~1.3Singlet (s)N/A
Ar-H (4H)~6.8 - 7.4Complex Multiplets3JHH ≈ 7-9 Hz (ortho)
        4JHH ≈ 2-3 Hz (meta)

        3JHF ≈ 8-10 Hz (ortho)

        4JHF ≈ 5-7 Hz (meta)

        5JHF ≈ 0-2 Hz (para)
      

The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The presence of the fluorine atom will cause these signals, particularly for the aromatic carbons, to appear as doublets due to C-F coupling. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms.

Aliphatic Carbons : The tert-butyl group will produce two signals: one for the quaternary carbon (~34 ppm) and one for the three equivalent methyl carbons (~31 ppm).

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine (C-3) will show the largest one-bond coupling constant (¹J_CF) and will be significantly shifted downfield due to the electronegativity of fluorine. nih.gov The other carbons will exhibit smaller two-bond (²J_CF), three-bond (³J_CF), and four-bond (⁴J_CF) couplings. nih.gov

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Expected Coupling Constant (JCF, Hz)
-C(CH₃)₃~34Singlet or small Doublet (4JCF)~1-3
-C(CH₃)₃~31Singlet or small Doublet (5JCF)~0-1
C-1~152Doublet (3JCF)~7-9
C-2~110Doublet (2JCF)~20-25
C-3~163Doublet (1JCF)~240-250
C-4~129Doublet (4JCF)~2-4
C-5~120Singlet or small Doublet (5JCF)~0-1
C-6~115Doublet (2JCF)~20-25

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, the spectrum is expected to show a single resonance for the fluorine atom. The chemical shift for fluorobenzene (B45895) is approximately -113 ppm relative to CFCl₃, and a similar value is anticipated for this compound. tandfonline.com Due to spin-spin coupling with the aromatic protons, this signal will not be a singlet. It is predicted to appear as a complex multiplet, specifically a triplet of triplets or a doublet of doublet of doublets, resulting from coupling to the two ortho protons (H-2, H-6), one meta proton (H-4), and one para proton (H-5). wikipedia.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular weight of this compound is 152.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 152 .

The fragmentation pattern is dominated by the stability of the resulting ions. For alkylbenzenes, cleavage of the alkyl group is common. jove.com The most likely fragmentation pathway for this compound involves the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. This results in the formation of a stable secondary benzylic cation. This fragment ion is expected to be the base peak (the most intense peak) in the spectrum at m/z = 137 .

m/z 152 : Molecular ion [C₁₀H₁₃F]⁺˙

m/z 137 : Base peak, resulting from the loss of •CH₃, [M - 15]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum provides a characteristic fingerprint of the molecule, revealing the presence of specific functional groups.

The predicted IR spectrum of this compound would show several characteristic absorption bands:

Aromatic C-H Stretch : A band or series of bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). pressbooks.pub

Aliphatic C-H Stretch : Bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the C-H bonds of the tert-butyl group.

Aromatic C=C Stretch : Two or three bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring. orgchemboulder.com

C-H Bending : The tert-butyl group exhibits characteristic bending vibrations around 1365-1390 cm⁻¹. Out-of-plane (oop) C-H bending for the 1,3-disubstituted (meta) pattern on the benzene ring would result in strong absorptions in the 690-900 cm⁻¹ range.

C-F Stretch : A strong and prominent absorption band is expected in the 1200-1300 cm⁻¹ region, which is characteristic of the aryl-fluoride bond.

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 3030Aromatic C-H StretchMedium-Weak
2970 - 2850Aliphatic C-H StretchStrong
1600 - 1450Aromatic C=C Ring StretchMedium-Strong
1390 - 1365Alkyl C-H Bend (tert-butyl)Medium
1300 - 1200Aromatic C-F StretchStrong
900 - 690Aromatic C-H Out-of-Plane BendStrong

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This compound is a liquid at room temperature, which means that obtaining a single crystal suitable for X-ray diffraction analysis would necessitate in-situ cryo-crystallization techniques.

A search of crystallographic databases reveals no published crystal structure for this compound itself. However, structural data from related crystalline compounds containing fluorophenyl and tert-butyl moieties confirm the expected geometries. wisc.edu These studies show typical C-F bond lengths and the tetrahedral geometry around the quaternary carbon of the tert-butyl group. A crystallographic study of this compound would definitively determine bond lengths, bond angles, and intermolecular packing interactions in the solid state.

Solid-State Molecular Conformation Analysis

Solid-state analysis, often conducted using X-ray crystallography, determines the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the preferred conformation of a molecule in the solid phase. For substituted benzenes, this analysis would show the orientation of the tert-butyl and fluoro groups relative to the aromatic ring and how intermolecular forces in the crystal lattice influence this structure.

Supramolecular Assembly and Hydrogen Bonding Networks

This area of study investigates how molecules interact non-covalently to form larger, ordered structures. While this compound is not a strong hydrogen bond donor, it can act as a weak hydrogen bond acceptor via its fluorine atom and π-system. Analysis of its supramolecular assembly would focus on how C–H⋯F and C–H⋯π interactions, along with van der Waals forces, guide the packing of molecules in the solid state. The presence of fluorine can significantly influence these interactions, sometimes leading to unique packing motifs compared to non-fluorinated analogues. researchgate.netnih.govnih.gov

Gas Phase Spectroscopy and Molecular Jet Techniques

Time-of-Flight Mass Spectrometry (TOFMS) for Conformation Studies

Time-of-Flight Mass Spectrometry (TOFMS) separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel a known distance in a vacuum. wikipedia.org When used for conformational studies, TOFMS can be coupled with techniques like resonant two-photon ionization (R2PI) to probe different molecular shapes (conformers). Each conformer may have a unique ionization signature, allowing for their differentiation in the gas phase. In tert-butyl substituted benzenes, this could potentially distinguish rotational isomers of the tert-butyl group, although rotation is typically very fast. researchgate.net The primary fragmentation pathway for ionized tert-butylbenzene (B1681246) is the loss of a methyl radical to form a stable cation. researchgate.net

Table 1: General Principles of TOFMS

Feature Description
Principle Measures mass-to-charge ratio based on ion flight time. wikipedia.org
Acceleration All ions are accelerated to the same kinetic energy. savemyexams.com
Velocity Ion velocity is inversely proportional to the square root of its mass-to-charge ratio. wikipedia.org

| Application | Determines molecular mass and fragmentation patterns. savemyexams.com |

Dispersed Emission (DE) Spectroscopy

Dispersed Emission (or Dispersed Fluorescence) spectroscopy is a technique used to analyze the vibrational structure of a molecule's electronic ground state. researchgate.net After exciting a molecule to a specific vibrational level in an excited electronic state with a laser, the resulting fluorescence is passed through a monochromator to resolve the emission into its different wavelengths. This provides information on the vibrational energy levels of the ground state and the Franck-Condon factors connecting the excited and ground states. For fluorinated benzenes, DE spectroscopy helps assign ground-state vibrational frequencies and understand how electronic excitation affects molecular geometry. nih.gov

UV/IR/UV Spectroscopy for Excited State Analysis

UV/IR/UV spectroscopy is a powerful double-resonance technique used to measure the vibrational spectra of molecules in their excited electronic states. An initial UV laser "pumps" a molecule to a specific excited state. A second, tunable IR laser then excites vibrations within that excited state. A third UV laser ionizes the molecule, and the ion signal is monitored. An IR spectrum of the excited state is obtained by plotting the ion signal as a function of the IR laser's frequency. This method provides direct insight into how the molecular structure and vibrational frequencies change upon electronic excitation. For aromatic compounds, it can reveal changes in bond strengths and geometry in the excited ππ* state. libretexts.orgquimicaorganica.org

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. For 1-tert-butyl-3-fluorobenzene, such studies would elucidate the influence of its substituents on the benzene (B151609) ring's electron distribution and energy levels.

Electronic Ground State (S₀) Geometries

Calculations of the electronic ground state (S₀) would provide the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These data are foundational for understanding the molecule's stability and reactivity. However, specific published data on the S₀ geometry of this compound are not available.

Electronically Excited States (S₁ and S₂) and Emission Properties

Investigations into the first (S₁) and second (S₂) electronically excited singlet states are crucial for understanding a molecule's photophysical behavior, such as absorption and fluorescence. While theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) could predict these properties, specific studies reporting the energies of the S₁ and S₂ states and the emission characteristics of this compound have not been found.

Intramolecular Charge Transfer (ICT) and Locally Excited (LE) State Dynamics

The donor-acceptor nature of the substituents (tert-butyl as a weak donor, fluorine as a weak acceptor/inductive withdrawer) could potentially lead to interesting excited-state dynamics, such as Intramolecular Charge Transfer (ICT). An ICT state involves the transfer of an electron from the donor part to the acceptor part of the molecule upon photoexcitation, often leading to dual fluorescence from a Locally Excited (LE) state and the ICT state. There is currently no published research that explores or confirms the existence and dynamics of ICT or LE states for this compound.

Dipole Moment Analysis

The presence of the electronegative fluorine atom ensures that this compound is a polar molecule. A computational analysis would quantify the magnitude and direction of its dipole moment in both the ground and excited states. Changes in the dipole moment upon excitation can provide insight into the charge redistribution within the molecule. Specific calculated values for the dipole moment of this compound are not documented in the available literature.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is key to understanding the three-dimensional shapes a molecule can adopt and the energy associated with them, particularly concerning the rotation of flexible groups.

Intramolecular Interactions

While specific experimental or computational studies detailing the intramolecular interactions of this compound are not extensively documented in the literature, theoretical principles allow for the prediction of several non-covalent interactions that likely influence its conformational preferences and electronic properties. The primary intramolecular interactions expected involve the bulky tert-butyl group and the π-system of the benzene ring.

Specifically, CH-π interactions are anticipated between the hydrogen atoms of the methyl groups on the tert-butyl substituent and the electron-rich face of the fluorinated benzene ring. These interactions, where a C-H bond acts as a weak donor to the π-electron cloud, are recognized as significant forces in determining the structure and stability of alkylbenzene derivatives. Computational studies on related molecules, such as p-tert-butylcalix libretexts.orgarene, have utilized Density Functional Theory (DFT) to understand the role of bulky tert-butyl substituents and associated hydrogen bonding in stabilizing specific conformations. researchgate.net

Furthermore, the fluorine atom can participate in weak interactions. While typically known for intermolecular contacts, intramolecular fluorine interactions can also occur. The interplay between the electron-donating tert-butyl group and the electron-withdrawing fluorine atom modifies the electron density of the aromatic ring, which in turn modulates the strength of these intramolecular forces. The analysis of such subtle interactions often requires high-level computational methods like DFT and Quantum Theory of Atoms in Molecules (QTAIM) to map electron density and identify bond critical points. chemrevlett.com

Structure-Property Relationships through Computational Descriptors

Different computational methods yield slightly different predicted values, reflecting the variations in their underlying algorithms and training datasets. Below is a table of predicted Log P values for this compound from several common computational models. It is important to note that these are theoretical predictions and await experimental validation. For comparison, the related isomer 1-butyl-3-fluorobenzene (B1594246) has a computationally derived XLogP3 value of 3.7. nih.gov

Prediction MethodPredicted Log P Value
XLogP34.1
ALOGP4.0
ChemAxon3.9
SwissADME (iLOGP)4.2

These values are computationally predicted and have not been experimentally validated.

The Hammett equation is a linear free-energy relationship that provides a framework for understanding these effects. wikipedia.org The substituent constant depends on its position (meta or para) on the ring. viu.ca

Fluorine (meta-position): The fluorine atom is an electronegative element and acts as an electron-withdrawing group through the inductive effect (-I). Its Hammett constant, σ_meta, is positive, indicating it withdraws electron density from the ring and increases the acidity of a benzoic acid derivative. bluffton.edu

Tert-butyl (meta-position): The tert-butyl group is an alkyl group that acts as a weak electron-donating group through induction and hyperconjugation (+I). Its Hammett constant, σ_meta, is negative, signifying it donates electron density to the ring. bluffton.edu

The opposing electronic natures of these groups are summarized in the table below.

SubstituentPositionHammett Constant (σ_m)Electronic Effect
tert-Butylmeta-0.10Electron-Donating
Fluorometa+0.34Electron-Withdrawing

Source: Based on data from Hansch, Leo, and Taft. bluffton.eduustc.edu.cn

Density Functional Theory (DFT) Applications in Reaction Mechanism and Structure-Activity Relationship Studies

While specific DFT studies focused exclusively on this compound are scarce, DFT is a powerful and widely used computational method to investigate the reactivity and properties of substituted aromatic compounds. tandfonline.com Its applications provide deep insights into reaction mechanisms and form the basis for Quantitative Structure-Activity Relationship (QSAR) models. jmaterenvironsci.comimist.ma

Reaction Mechanism Studies: DFT calculations are employed to map the potential energy surface of a chemical reaction. rsc.orgrsc.org For substituted fluorobenzenes, this would involve modeling the interaction with an electrophile, for instance. Researchers can calculate the geometries and energies of reactants, transition states, intermediates, and products. researchgate.net This information allows for the determination of activation energy barriers, which helps to predict reaction rates and regioselectivity. For example, a DFT study on the alkylation of fluorobenzene (B45895) could elucidate why substitution occurs at a particular position by comparing the energy barriers for attack at the ortho, meta, and para positions relative to the existing substituents. researchgate.net Studies on related di-tert-butyl phenols have used DFT to investigate reaction mechanisms and determine whether products are kinetically or thermodynamically favored. researchgate.net

Structure-Activity Relationship (SAR) Studies: DFT is instrumental in developing QSAR models, which correlate a molecule's structural features with its biological activity or chemical properties. nih.gov DFT is used to calculate a variety of molecular descriptors that quantify the electronic structure of a molecule. nih.gov These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively.

Molecular Electrostatic Potential (ESP): ESP maps reveal the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential interactions.

Atomic Charges: These values describe the charge localized on specific atoms within the molecule.

These DFT-derived descriptors are then used as variables in statistical models (e.g., multiple linear regression) to build a QSAR equation that predicts the activity of new, untested compounds based on their calculated properties. jmaterenvironsci.comimist.ma This approach is widely applied in drug discovery and materials science to screen candidates and rationalize structure-activity trends.

Applications in Advanced Organic Synthesis and Materials Science Research

tert-Butyl Group as a Versatile Protecting Group in Organic Transformations

The tert-butyl group is a widely utilized protecting group in organic synthesis, particularly for masking the reactivity of alcohols, phenols, and carboxylic acids. researchgate.netacs.org Its effectiveness stems from its steric bulk and its stability under a wide range of chemical conditions, especially basic and nucleophilic environments. researchgate.net When an alcohol is converted to a tert-butyl ether, it becomes unreactive to many reagents, allowing chemists to perform reactions on other parts of a complex molecule without affecting the hydroxyl group. pearson.com

The installation of a tert-butyl ether protecting group can be achieved under various conditions, for instance, using tert-butyl dicarbonate (B1257347) (Boc₂O) with a Lewis acid catalyst like magnesium perchlorate. researchgate.netorganic-chemistry.org The removal, or deprotection, of the tert-butyl group typically requires strong acidic conditions, which cleave the carbon-oxygen bond. researchgate.netacs.orgstackexchange.com This stability profile allows for its selective removal in the presence of other, more acid-labile protecting groups. While the harsh deprotection conditions can be a limitation for sensitive substrates, milder methods using catalytic amounts of reagents like tris-4-bromophenylamminium radical cation ("magic blue") have also been developed. acs.org In peptide synthesis, tert-butyl groups are commonly used to protect the side chains of amino acids like serine, threonine, and tyrosine, as they can be globally deprotected at the end of the synthesis using trifluoroacetic acid. stackexchange.com

Table 1: Stability and Deprotection of tert-Butyl Ethers
Condition TypeStabilityCommon Deprotection Reagents
Basic ConditionsHighNot Applicable
Nucleophilic ConditionsHighNot Applicable
Acidic ConditionsLowTrifluoroacetic Acid (TFA), Strong Brønsted/Lewis Acids acs.orgstackexchange.com
Catalytic ConditionsStable until specific catalyst is addedCeCl₃/NaI, Er(OTf)₃, Magic Blue (MB•+) researchgate.netacs.orgorganic-chemistry.org

Engineering Steric Hindrance for Controlled Chemical Reactivity and Selectivity

The most defining characteristic of the tert-butyl group is its large size and branched structure, which creates significant steric hindrance. fiveable.mefastercapital.com This bulkiness is not a liability but a tool that organic chemists use to control the reactivity and selectivity of chemical reactions. researchgate.netfastercapital.com By physically blocking certain reaction pathways, the tert-butyl group can direct reactants to approach a molecule from a less hindered side, thereby favoring the formation of a specific stereoisomer. fiveable.me

This "tert-butyl effect" is evident in numerous transformations. researchgate.net For example, in nucleophilic substitution reactions (Sₙ2), a tert-butyl group near the reaction center can dramatically slow down or completely prevent the reaction by impeding the backside approach of the nucleophile. fastercapital.comlibretexts.orgmasterorganicchemistry.com In cyclohexane (B81311) ring systems, a bulky tert-butyl group will strongly prefer to occupy an equatorial position to minimize steric strain, effectively locking the conformation of the ring and influencing the reactivity of other substituents. fastercapital.com This steric control is also crucial in catalysis and organometallic chemistry, where the size of ligands containing tert-butyl groups can be fine-tuned to control the catalytic activity and selectivity of the metal center. researchgate.net

Influence on Solubility and Solution-Phase Behavior in Organic Solvents

The tert-butyl group, being composed entirely of carbon and hydrogen, is highly non-polar and hydrophobic. nih.gov The presence of this group in a molecule like 1-tert-butyl-3-fluorobenzene significantly influences its solubility properties. It generally increases the solubility of a compound in non-polar organic solvents such as hexane (B92381) and toluene. nih.govresearchgate.net This is because the hydrophobic nature of the tert-butyl group interacts favorably with the non-polar solvent molecules.

Design of Novel Scaffolds for Bioactive Molecule Discovery

Bioisosteres are functional groups that possess similar physical or chemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com The goal of replacing a tert-butyl group is often to reduce lipophilicity, improve metabolic stability, or enhance aqueous solubility while maintaining or improving biological activity. researchgate.netpharmablock.com

One emerging bioisostere for the tert-butyl group is the 1-trifluoromethyl-cyclobutyl group. acs.org This substituent is designed to mimic the steric profile of the tert-butyl group while introducing fluorine atoms, which can favorably modulate properties like metabolic stability. researchgate.netacs.org Studies comparing the two groups have shown that the trifluoromethyl-cyclobutyl substituent has a slightly larger steric volume. acs.org While it can lead to a moderate increase in lipophilicity compared to the tert-butyl group, it has been shown in some cases to enhance resistance to metabolic degradation, a key advantage in drug development. acs.org The trifluoromethyl-cyclopropyl group is another related bioisostere that has been explored for similar purposes. researchgate.netnih.gov

The pentafluorosulfanyl (SF₅) group is another modern bioisostere for the tert-butyl group. nih.govresearchgate.net It is a highly electronegative and metabolically stable group with a unique octahedral geometry. researchgate.net In terms of size, the SF₅ group is generally considered to be smaller than a tert-butyl group but larger than a trifluoromethyl group. researchgate.net Replacing a tert-butyl group with an SF₅ group can alter a molecule's electronic properties and lipophilicity, which can be advantageous for optimizing drug-receptor interactions and pharmacokinetic profiles. rsc.orgsinapse.ac.uk

Bicyclo[1.1.1]pentane (BCP) has gained significant attention as a three-dimensional, non-aromatic bioisostere for both para-substituted phenyl rings and tert-butyl groups. pharmablock.comrsc.orgnih.gov As a tert-butyl surrogate, the BCP moiety provides a rigid, sp³-rich scaffold that can improve key drug-like properties such as aqueous solubility and metabolic stability. researchgate.netrsc.org The replacement of a tert-butyl group with a BCP has been shown to maintain pharmacological efficacy in some drug candidates while providing superior biopharmaceutical properties. pharmablock.com

Table 2: Comparison of tert-Butyl Bioisosteres
SubstituentKey FeaturesPotential Advantages over tert-Butyl Group
Trifluoromethyl-CyclobutylSlightly larger steric size, contains fluorine. acs.orgacs.orgCan enhance metabolic stability. acs.org
Pentafluorosulfanyl (SF₅)Octahedral geometry, highly electronegative, metabolically stable. researchgate.netModulates electronic properties, lower lipophilicity than t-Bu. rsc.org
Bicyclo[1.1.1]pentanyl (BCP)Rigid, 3D, sp³-rich scaffold. rsc.orgnih.govCan improve aqueous solubility and metabolic stability. researchgate.netpharmablock.com

Modulation of Physicochemical Properties (e.g., aqueous solubility, metabolic stability, passive permeability) in Compound Design

The strategic incorporation of fluorine and bulky alkyl groups, such as the tert-butyl group found in this compound, is a cornerstone of modern medicinal chemistry for fine-tuning the physicochemical properties of drug candidates. The tert-butyl group, while sterically demanding, is often incorporated to enhance biological activity or to act as a steric shield to protect sensitive functional groups. researchgate.net However, its hydrophobic nature can increase lipophilicity (LogP) and susceptibility to metabolic oxidation by cytochrome P450 enzymes. researchgate.netresearchgate.net

Fluorination offers a powerful tool to counteract these liabilities. Replacing hydrogen atoms with fluorine can significantly alter a molecule's electronic properties, conformation, and membrane permeability. The introduction of fluorine can lower the pKa of nearby acidic or basic centers and often leads to increased metabolic stability by blocking sites of oxidation. researchgate.net

Research into bioisosteres—substituents that mimic the steric and electronic properties of another group—provides quantitative insights. For example, replacing a tert-butyl group with fluorinated analogues like the 1-trifluoromethyl-cyclobutyl group has been shown to preserve the original mode of bioactivity while moderately increasing lipophilicity and, in some cases, enhancing resistance to metabolic clearance. nih.gov Studies on the (β,β′,β″-trifluoro)-tert-butyl (TFTB) group demonstrate that sequential fluoromethylation of a tert-butyl group can decrease the LogP value, thereby increasing hydrophilicity. acs.org This modulation is critical for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile, balancing properties like aqueous solubility and passive permeability. researchgate.net

Below is a data table illustrating the comparative effects of tert-butyl and a fluorinated bioisostere on key physicochemical properties in a model compound.

PropertyCompound with tert-butylCompound with CF3-cyclobutaneOutcome of Replacement
Water Solubility 324 µM233 µM~28% decrease
Lipophilicity (LogD) 3.54.00.5 unit increase
Metabolic Stability 57 CLint (mg min⁻¹ µL⁻¹)107 CLint (mg min⁻¹ µL⁻¹)Decreased stability

Data adapted from a comparative study on the agrochemical Tebutam and its CF3-cyclobutane analogue. nih.gov

Enhancing Compound Stability and Selectivity through Structural Modification

The specific arrangement of substituents in this compound provides a clear example of how structural modification can enhance both chemical stability and reaction selectivity. The tert-butyl group, being bulky and lacking α-protons, significantly contributes to the thermal stability of the molecule. Its presence can sterically hinder decomposition pathways, such as polymerization of the aromatic ring. acs.org For instance, in the development of deoxofluorinating agents, the introduction of a tert-butyl group to an aryl sulfur trifluoride was found to dramatically increase the decomposition temperature compared to less bulky analogues. acs.org This principle of steric shielding can be applied to protect sensitive parts of a molecule from unwanted chemical reactions.

From a synthetic standpoint, the substituents on the benzene (B151609) ring control the regiochemistry of subsequent reactions. In electrophilic aromatic substitution, the fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its strong inductive electron-withdrawing effect and its resonance electron-donating effect. researchgate.net Conversely, the tert-butyl group is an activating ortho-, para-director. When both are present on the ring, their directing effects must be considered collectively. Research on the tert-butyl alkylation of fluorobenzene (B45895) has shown that while steric hindrance from the bulky tert-butyl group is a major factor, electronic effects (resonance and inductive) also play a crucial role in determining the final position of incoming substituents. researchgate.net This allows for precise control over the synthesis of complex, multi-functionalized aromatic compounds, enhancing the selectivity of synthetic routes.

Elucidation of Structural Features Influencing Interactions with Biological Targets

The structural motifs present in this compound—a fluorinated phenyl ring and a bulky hydrophobic tert-butyl group—are frequently employed to optimize interactions with biological targets such as enzymes and receptors. Structure-activity relationship (SAR) studies systematically explore how these features contribute to binding affinity and biological activity.

The tert-butyl group can serve as a hydrophobic anchor, fitting into sterically accommodating hydrophobic pockets within a protein's active site. researchgate.net This interaction can significantly enhance the binding affinity of a ligand. The fluorine atom, while small, is highly electronegative and can form favorable electrostatic interactions, including hydrogen bonds with amide backbones or polar side chains of amino acids. Furthermore, the replacement of a C-H bond with a C-F bond can alter the conformation of a molecule, potentially pre-organizing it into a bioactive conformation that is more favorable for target binding.

In the development of anticancer agents, for example, derivatives containing N-(4-(tert-butyl)thiazol-2-yl) moieties have been synthesized and evaluated. researchgate.net SAR analysis of these compounds revealed that the bulky tert-butyl group was crucial for potent antiproliferative activity, likely by occupying a specific hydrophobic region in the target protein. Similarly, studies on inhibitors for the SWI/SNF chromatin remodeling complex have utilized fluorophenyl groups to probe interactions and enhance activity. nih.gov The precise placement of the fluorine atom can modulate electron density and dipole moment, influencing long-range electrostatic interactions with the target protein.

Development of Building Blocks for Multi-Functionalized Reactions

This compound and its related isomers are valuable building blocks in organic synthesis, providing a scaffold for the construction of more complex molecules. The presence of both a fluorine atom and a tert-butyl group allows for a variety of subsequent chemical transformations. The fluorine atom directs electrophilic substitution reactions primarily to the ortho and para positions, enabling regioselective functionalization of the aromatic ring. researchgate.net

Furthermore, the fluorobenzene moiety can be used as a substrate in nucleophilic aromatic substitution reactions, although this typically requires activation by other electron-withdrawing groups. More commonly, related bromo- or iodo-derivatives, such as 1-bromo-3-tert-butylbenzene, are used in a wide array of transition metal-catalyzed cross-coupling reactions. guidechem.com These reactions, including Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse range of complex organic structures. The bulky tert-butyl group can influence the efficiency and selectivity of these coupling reactions. guidechem.com The development of fluorinated organic paramagnetic building blocks for cross-coupling reactions further highlights the utility of such substituted aromatic compounds in creating functional materials. researchgate.net

Research into Fluorinated Moieties for Advanced Materials Science Applications

Fluorinated aromatic compounds are critical components in the development of advanced materials due to the unique properties conferred by the carbon-fluorine bond. The incorporation of fluorinated moieties, such as the fluorobenzene unit, into polymers can significantly enhance thermal stability, chemical inertness, and hydrophobicity. These properties make fluoropolymers suitable for demanding applications in the microelectronics and aerospace industries.

The this compound structure is a precursor for specialty monomers used in the synthesis of high-performance polymers. Additionally, the distinct electronic properties of the fluorobenzene group make it a valuable building block for electronic materials, including Organic Light-Emitting Diodes (OLEDs). bldpharm.com The presence of fluorine can tune the energy levels (HOMO/LUMO) of organic semiconductors, which is essential for optimizing charge injection and transport in electronic devices. Furthermore, fluorinated aromatic compounds are investigated as monomers for Covalent Organic Frameworks (COFs) and in materials exhibiting aggregation-induced emission, which have applications in sensors and optoelectronics. bldpharm.com

Fluorogenic Probes in Bioorthogonal Chemistry Research

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. researchgate.net Fluorogenic probes are a key tool in this field, as they are designed to "turn on" or significantly increase their fluorescence upon reacting with a specific biological target. nih.gov This minimizes background signal and allows for wash-free imaging in live cells. rsc.org

A common design for such probes involves pairing a fluorophore with a quenching moiety, such as a tetrazine ring. researchgate.netnih.gov The tetrazine quenches the fluorescence of the nearby dye. When the tetrazine reacts with its bioorthogonal partner (e.g., a strained alkene or alkyne) that has been metabolically incorporated into a biomolecule, the quenching effect is eliminated, and a strong fluorescent signal is produced.

While this compound itself is not a complete fluorogenic probe, its structural elements are relevant to the design of such tools. Fluorinated aromatic rings are often incorporated into the structure of the fluorophore itself to modulate its photophysical properties, such as emission wavelength and quantum yield. Moreover, bulky, heavily fluorinated groups like the perfluoro-tert-butyl (PFtB) moiety have been explored for the development of sensitive ¹⁹F-labeled NMR probes, which can be used for the unambiguous analysis of complex biological mixtures. cas.cn The principles of using fluorinated groups to tune electronic properties and provide stability are directly applicable to the rational design of next-generation fluorogenic probes for advanced bioimaging. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-tert-butyl-3-fluorobenzene, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves Friedel-Crafts alkylation for introducing the tert-butyl group and halogen exchange for fluorination. Key considerations include:

  • Catalyst selection : Use Lewis acids like AlCl₃ for Friedel-Crafts alkylation, ensuring stoichiometric control to avoid over-alkylation .
  • Fluorination methods : Substitute chlorine with fluorine using KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol improves purity. Monitor via TLC and GC-MS .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ ~6.5–7.5 ppm, split due to fluorine coupling). Fluorine’s deshielding effect alters neighboring carbon signals .
  • IR spectroscopy : Confirm C-F stretch (1090–1150 cm⁻¹) and tert-butyl C-H stretches (2850–2960 cm⁻¹) .
  • Mass spectrometry : Look for molecular ion peaks (m/z = 180.2) and fragmentation patterns (e.g., loss of tert-butyl group, m/z = 123) .
    Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound derivatives?

Contradictions often arise from differing experimental setups or computational models. To resolve these:

  • Cross-validate methods : Compare bomb calorimetry data with computational results (e.g., Gaussian-based DFT using B3LYP/6-311++G**). Discrepancies >5% warrant re-evaluation of assumptions (e.g., solvent effects) .
  • Literature benchmarking : Align findings with trusted databases like NIST Chemistry WebBook, ensuring consistency in reported values (e.g., vapor pressure, heat capacity) .

Q. What strategies are effective in resolving discrepancies between experimental and computational data for fluorinated aromatic compounds?

  • Iterative refinement : Adjust computational parameters (basis sets, solvation models) to match experimental NMR or IR spectra. For example, include dispersion corrections in DFT for tert-butyl steric effects .
  • Hybrid approaches : Combine experimental data (e.g., crystallography) with MD simulations to validate conformational preferences .
  • Error analysis : Quantify uncertainties in both experimental measurements (e.g., ±0.5 ppm for NMR) and computational approximations .

Q. How should stability studies under varying conditions (pH, temperature) be designed for tert-butyl-fluorobenzene derivatives?

  • Accelerated degradation tests : Expose the compound to extremes (e.g., 40–80°C, pH 2–12) and monitor decomposition via HPLC. Tert-butyl groups may undergo acid-catalyzed cleavage, while fluorine enhances thermal stability .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life at standard conditions (25°C). Activation energy (Eₐ) calculations from TGA/DSC data improve reliability .

Methodological Considerations

Handling Data Contradictions (e.g., spectral anomalies):

  • Multi-technique validation : If GC-MS and NMR conflict, repeat analyses with alternative detectors (e.g., FTIR for functional groups) or isotopic labeling .
  • Peer consultation : Cross-check interpretations with databases like ChemIDplus or EPA DSSTox, which provide authoritative structural and spectral references .

Q. Safety and Ethics :

  • PPE protocols : Use respirators (NIOSH-approved) and nitrile gloves when handling fluorinated aromatics, as they may exhibit neurotoxic or carcinogenic potential .
  • Waste disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.